molecular formula C11H15O3P B14590555 Ethyl phenyl prop-1-en-2-ylphosphonate CAS No. 61368-86-3

Ethyl phenyl prop-1-en-2-ylphosphonate

Cat. No.: B14590555
CAS No.: 61368-86-3
M. Wt: 226.21 g/mol
InChI Key: YZUKMZFVYYVPLK-UHFFFAOYSA-N
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Description

Ethyl phenyl prop-1-en-2-ylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl prop-1-en-2-ylphosphonate typically involves the reaction of ethyl phenyl phosphonate with prop-1-en-2-yl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl prop-1-en-2-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl phenyl prop-1-en-2-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl phenyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl phenyl phosphonate
  • Prop-1-en-2-ylphosphonate
  • Phenyl phosphonic acid

Comparison: Ethyl phenyl prop-1-en-2-ylphosphonate is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

61368-86-3

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

[ethoxy(prop-1-en-2-yl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15O3P/c1-4-13-15(12,10(2)3)14-11-8-6-5-7-9-11/h5-9H,2,4H2,1,3H3

InChI Key

YZUKMZFVYYVPLK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)C)OC1=CC=CC=C1

Origin of Product

United States

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